molecular formula C9H9NO3 B6217861 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid CAS No. 2751621-28-8

2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid

Cat. No.: B6217861
CAS No.: 2751621-28-8
M. Wt: 179.2
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Description

2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the furo-pyridine core, followed by functionalization to introduce the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the furo-pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{5H,7H-furo[3,4-b]pyridin-5-yl}acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Properties

CAS No.

2751621-28-8

Molecular Formula

C9H9NO3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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